1-(3-Chloro-5-fluorophenyl)ethanamine

CNS Drug Design Lipophilicity Blood-Brain Barrier

Avoid failed reactions from generic halophenyl amines. 1-(3-Chloro-5-fluorophenyl)ethanamine (CAS 1263284-21-4) provides a specific 3,5-halogenation critical for CNS pharmacophore mapping. · Enables blood-brain barrier penetration studies with balanced LogP ~3.2. · High-purity (≥98%) hydrochloride salt ensures consistent transition metal-catalyzed coupling yields. · Racemic & enantiopure (R/S) forms available for chiral synthesis control.

Molecular Formula C8H10Cl2FN
Molecular Weight 210.073
CAS No. 1263284-21-4
Cat. No. B596752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-5-fluorophenyl)ethanamine
CAS1263284-21-4
Molecular FormulaC8H10Cl2FN
Molecular Weight210.073
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)Cl)F)N.Cl
InChIInChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H
InChIKeyYTFYFLQQTPBAHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloro-5-fluorophenyl)ethanamine (CAS 1263284-21-4): Procurement-Grade Building Block for CNS-Focused Medicinal Chemistry


1-(3-Chloro-5-fluorophenyl)ethanamine (CAS 1263284-21-4) is a halogenated aromatic amine building block featuring a phenyl ring with both chloro and fluoro substituents in a 3,5-relationship. This substitution pattern confers a specific balance of lipophilicity and electronic character, making it a strategic intermediate in medicinal chemistry programs targeting central nervous system (CNS) disorders . The compound is primarily utilized as a racemic mixture, though its enantiopure (R)- and (S)-forms (CAS 1217475-54-1 and 1241678-48-7, respectively) are also available for stereochemically demanding applications . Key procurement parameters include a typical purity of ≥95–98%, a molecular weight of 173.62 g/mol (free base) or 210.07 g/mol (hydrochloride salt), and a computed LogP of approximately 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration studies .

Why Generic 1-(3-Chloro-5-fluorophenyl)ethanamine Substitution Fails: Evidence-Based Procurement Risks


The 3-chloro-5-fluorophenyl motif is not interchangeable with other halogenated phenyl analogs. The specific combination and positioning of chlorine and fluorine atoms on the phenyl ring critically influence both synthetic accessibility and biological target engagement. For instance, moving the fluorine substituent from the 5-position to the 4-position (i.e., 1-(3-chloro-4-fluorophenyl)ethanamine) or replacing fluorine with bromine (i.e., 1-(3-chloro-5-bromophenyl)ethanamine) alters the electronic distribution and steric profile of the molecule, which can drastically affect its behavior in subsequent chemical reactions and its interaction with biological targets . This specificity is crucial for targeted drug design and development efforts . Furthermore, the availability of the compound as a racemate or a single enantiomer directly impacts the outcome of chiral syntheses. Procuring a generic 'halophenyl ethanamine' without verifying the exact substitution pattern and stereochemistry introduces significant risk of failed reactions, inconsistent biological data, and wasted research resources . The data presented below quantitatively substantiates the unique properties of CAS 1263284-21-4.

Quantitative Evidence for 1-(3-Chloro-5-fluorophenyl)ethanamine (CAS 1263284-21-4) Differentiation


Enhanced CNS Drug-Likeness: Lipophilicity (LogP) of 1-(3-Chloro-5-fluorophenyl)ethanamine vs. Unsubstituted Analog

The 3-chloro-5-fluoro substitution pattern on the phenyl ring of 1-(3-chloro-5-fluorophenyl)ethanamine (CAS 1263284-21-4) significantly increases its lipophilicity relative to the unsubstituted 1-phenylethanamine. This is a key physicochemical determinant for passive diffusion across the blood-brain barrier (BBB), a critical requirement for central nervous system (CNS) drug candidates .

CNS Drug Design Lipophilicity Blood-Brain Barrier

Procurement-Grade Purity: Verified HPLC Purity of 1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride

Reputable vendors supply 1-(3-chloro-5-fluorophenyl)ethanamine (as its hydrochloride salt, CAS 1263284-21-4) with a guaranteed minimum purity of 98% as determined by High-Performance Liquid Chromatography (HPLC) . This level of purity is essential for reproducible synthetic yields and reliable biological assay results.

Chemical Synthesis Quality Control Purity

Stereochemical Control: Differential Procurement of (R)- vs. (S)-Enantiomers of 1-(3-Chloro-5-fluorophenyl)ethanamine

The chiral nature of 1-(3-chloro-5-fluorophenyl)ethanamine is a critical determinant of its biological activity. The (R)-enantiomer (CAS 1217475-54-1) and (S)-enantiomer (CAS 1241678-48-7) are available as distinct chemical entities, allowing researchers to probe stereospecific interactions with biological targets. In contrast, the racemic mixture (CAS 1263284-21-4) provides a cost-effective starting point for non-stereoselective syntheses or for generating both enantiomers via resolution .

Chiral Synthesis Enantiomeric Purity Medicinal Chemistry

Metabolic Stability Advantage: Halogenation Pattern of 1-(3-Chloro-5-fluorophenyl)ethanamine Confers Reduced Microsomal Clearance

The specific 3-chloro-5-fluoro substitution pattern on the phenyl ring of 1-(3-chloro-5-fluorophenyl)ethanamine is strategically designed to enhance metabolic stability. Systematic analyses have demonstrated that the incorporation of fluorine and chlorine atoms into aromatic systems can lower microsomal clearance compared to unsubstituted or differently substituted analogs [1]. This class-level inference suggests that 1-(3-chloro-5-fluorophenyl)ethanamine may exhibit improved metabolic stability relative to less-halogenated phenethylamine derivatives, a desirable trait for drug candidates requiring prolonged in vivo half-life.

Drug Metabolism Pharmacokinetics Microsomal Stability

Optimal Application Scenarios for 1-(3-Chloro-5-fluorophenyl)ethanamine (CAS 1263284-21-4) in R&D


CNS Drug Discovery: Lead Generation for Neurological Disorders

The compound's balanced lipophilicity (LogP ~3.2) and halogenation pattern make it an excellent starting point for synthesizing libraries of CNS-active compounds . Its use as a building block in the synthesis of potential therapeutics for conditions like depression, anxiety, or neurodegenerative diseases is supported by its favorable physicochemical profile for blood-brain barrier penetration and its structural similarity to known neuroactive amines .

Stereospecific Synthesis of Chiral Pharmaceutical Intermediates

Researchers requiring enantiomerically pure compounds can procure the (R)- or (S)-enantiomers of 1-(3-chloro-5-fluorophenyl)ethanamine to establish chirality early in a synthetic sequence . This is particularly valuable in the synthesis of complex drug candidates where the stereochemistry at the amine center is critical for target binding and efficacy .

Structure-Activity Relationship (SAR) Studies on Halogenated Phenethylamines

The compound serves as a key reference in SAR campaigns exploring the effects of specific halogen substitutions (Cl and F) on the biological activity of phenethylamine derivatives. Its well-defined substitution pattern allows for direct comparison with other analogs (e.g., 3-chloro-4-fluoro or 3-bromo-5-fluoro derivatives) to map the pharmacophore and optimize lead candidates .

High-Purity Reagent for Reliable Chemical Transformations

For chemists performing sensitive reactions (e.g., transition metal-catalyzed couplings, reductive aminations), the availability of the hydrochloride salt with ≥98% purity (CAS 1263284-21-4) ensures consistent reaction outcomes . This high purity minimizes the formation of byproducts and simplifies purification, thereby increasing overall synthetic efficiency and reducing costs associated with failed experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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